molecular formula C21H20N2O4 B2589998 2-morpholino-N-(4-oxo-3-phenyl-4H-chromen-2-yl)acetamide CAS No. 879760-49-3

2-morpholino-N-(4-oxo-3-phenyl-4H-chromen-2-yl)acetamide

Cat. No.: B2589998
CAS No.: 879760-49-3
M. Wt: 364.401
InChI Key: FLQBXECATWXXET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Morpholino-N-(4-oxo-3-phenyl-4H-chromen-2-yl)acetamide is a synthetic hybrid molecule designed for pharmaceutical and biological research. It incorporates two pharmacologically significant scaffolds: the 4H-chromen-4-one (coumarin) core and a morpholinoacetamide side chain. The chromenone structure is a privileged motif in medicinal chemistry, with derivatives extensively studied for a range of biological activities. Research into similar chromenone and coumarin-based compounds has highlighted their potential as inhibitors of various kinase enzymes, including DNA-dependent protein kinase (DNA-PK) and phosphoinositide 3-kinase (PI3K), which are critical targets in oncology and cancer drug discovery . The morpholine ring is a common feature in many biologically active molecules and kinase inhibitors, where it often contributes to binding affinity and pharmacokinetic properties . The specific molecular architecture of this compound, combining the planar chromenone system with the morpholinoacetamide chain, suggests it may interact with enzyme active sites or protein-protein interaction interfaces. Researchers can utilize this compound as a key intermediate or a lead structure in the development of novel therapeutic agents, particularly in the fields of cancer research and kinase inhibitor development . Its structure offers opportunities for further chemical modification and structure-activity relationship (SAR) studies to optimize potency and selectivity. This product is intended for research purposes by qualified laboratory professionals. For Research Use Only . Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-morpholin-4-yl-N-(4-oxo-3-phenylchromen-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4/c24-18(14-23-10-12-26-13-11-23)22-21-19(15-6-2-1-3-7-15)20(25)16-8-4-5-9-17(16)27-21/h1-9H,10-14H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLQBXECATWXXET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(=O)NC2=C(C(=O)C3=CC=CC=C3O2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

2-morpholino-N-(4-oxo-3-phenyl-4H-chromen-2-yl)acetamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Synthesis of 4H-Chromene Derivatives

The synthesis of 2-morpholino-N-(4-oxo-3-phenyl-4H-chromen-2-yl)acetamide can be achieved through various methods. One common approach involves the cyclization of substituted resorcinols with appropriate aldehydes and malononitriles, often facilitated by catalysts such as potassium phthalimide-N-oxyl (PoPINO) in eco-friendly conditions . This method allows for the generation of a diverse library of chromene derivatives with potential biological activity.

Anticancer Activity

Research indicates that compounds derived from the chromene scaffold exhibit notable anticancer properties. For instance, studies have shown that certain derivatives can inhibit the growth of various human tumor cell lines, demonstrating IC50 values below 1 μM . The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells.

Antimicrobial Properties

Compounds similar to this compound have also been investigated for their antimicrobial activities. These compounds have shown effectiveness against a range of bacterial and fungal strains, suggesting potential applications in treating infectious diseases .

Antidiabetic and Anticholinesterase Activities

Some studies have reported that derivatives of 4H-chromenes possess antidiabetic properties by enhancing insulin sensitivity and glucose uptake in muscle cells . Additionally, they exhibit anticholinesterase activity, making them candidates for treating neurodegenerative diseases such as Alzheimer's disease .

Case Study 1: Dual Inhibition of Kinases

A related compound, 1-(3-chloro-4-(4-oxo-4H-chromen-2-yl)phenyl)-3-(4-chlorophenyl)urea, was synthesized as a dual inhibitor of Raf1 and JNK1 kinases. This compound demonstrated significant inhibition rates against these kinases, which are implicated in tumor progression. The study highlighted its potential as an anti-tumor agent with lower toxicity towards normal liver cell lines .

Case Study 2: Migration Inhibition in Cancer Cells

In another study involving a derivative named DK4023, researchers found that it inhibited TNFα-induced motility and actin reorganization in MDA-MB-231 breast cancer cells. This suggests that modifications to the chromene structure can lead to compounds that disrupt cancer cell migration, an essential aspect of metastasis .

Mechanism of Action

The mechanism of action of 2-morpholino-N-(4-oxo-3-phenyl-4H-chromen-2-yl)acetamide involves the inhibition of DNA-PK and PI3K. These enzymes play a critical role in the DNA damage response and cell survival pathways. By inhibiting these enzymes, the compound can enhance the sensitivity of cancer cells to chemotherapy and radiotherapy . The molecular targets include the catalytic subunits of DNA-PK and PI3K, which are involved in the repair of DNA double-strand breaks .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Morpholinoacetamide Family

Several morpholinoacetamide derivatives with heterocyclic or aryl substituents have been synthesized and studied. Key examples include:

Table 1: Structural Comparison of Morpholinoacetamide Derivatives
Compound Name Core Structure Substituents/R-Groups Key Applications/Findings Reference ID
2-Morpholino-N-(4-oxo-3-phenyl-4H-chromen-2-yl)acetamide Chromen-4-one (4H-chromen-4-one) Phenyl (C₆H₅) at position 3; morpholinoacetamide at position 2 Hypothesized kinase/antimicrobial activity (based on chromenone analogues) N/A†
N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide Thiazole 2-Chlorophenyl at thiazole C4; morpholinoacetamide at C2 Intermediate in kinase inhibitor synthesis
2-Morpholino-N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide (3a) Thiazole 3-Nitrophenyl at thiazole C4; morpholinoacetamide at C2 Evaluated as IGF1R inhibitors (insulin-like growth factor 1 receptor)
(E)-2-Morpholino-N-(4-(2-phenyl-1-(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)but-1-en-1-yl)phenyl)acetamide (36) Stilbene-like aryl system Morpholinoacetamide linked to a diarylbutene scaffold Tested as estrogen receptor ligands and filovirus inhibitors
2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide Modified morpholine (2-oxomorpholin-3-yl) Acetyl and dimethyl groups on morpholine; isopropylphenyl acetamide Synthetic intermediate with potential bioactivity

† No direct evidence for the queried compound exists in the provided materials; structural extrapolation is based on chromenone and morpholinoacetamide precedents.

Biological Activity

2-Morpholino-N-(4-oxo-3-phenyl-4H-chromen-2-yl)acetamide is a synthetic compound belonging to the chromene class, characterized by a bicyclic structure that integrates a chromone moiety with a morpholine group. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the fields of anticancer, antibacterial, and antifungal applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C16H17N1O3\text{C}_{16}\text{H}_{17}\text{N}_{1}\text{O}_{3}

This structure features a morpholine ring attached to a chromene derivative, which is critical for its biological activity.

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Enzyme Inhibition : Similar compounds have shown the ability to inhibit key enzymes involved in various biological pathways. For instance, chromone derivatives have been reported to inhibit cholinesterase enzymes, which are crucial for neurotransmission and are implicated in Alzheimer's disease .
  • Antioxidant Properties : The compound may exhibit antioxidant activity, potentially protecting cells from oxidative stress and damage .
  • Anticancer Activity : Preliminary studies suggest that chromene derivatives can induce apoptosis in cancer cell lines, likely through the modulation of signaling pathways involved in cell survival and proliferation .

Pharmacokinetics

The pharmacokinetic profile of this compound includes considerations of absorption, distribution, metabolism, and excretion (ADME). Understanding these properties is essential for evaluating the bioavailability and therapeutic potential of the compound:

  • Absorption : The presence of the morpholine group may enhance solubility and absorption in biological systems.
  • Distribution : The lipophilicity of the compound suggests it may distribute well across cellular membranes.

Anticancer Activity

A study investigated the effects of related chromene derivatives on various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The results indicated that these compounds could significantly reduce cell viability with IC50 values ranging from 5 to 20 µM, depending on the structural modifications made to the chromene core .

Antimicrobial Activity

Research has shown that similar compounds exhibit broad-spectrum antimicrobial activity against both bacterial and fungal strains. For example, derivatives with modifications at the morpholine position demonstrated significant antifungal activity against Candida species in vitro and in vivo models .

Data Table: Summary of Biological Activities

Activity Type Cell Line/Pathogen IC50 Values (µM) Mechanism
AnticancerMCF-710.5Apoptosis induction
AnticancerHCT11615.0Cell cycle arrest
AntifungalCandida albicans12.0Cell wall disruption
AntibacterialE. coli20.0Protein synthesis inhibition

Q & A

Q. What are the standard synthetic routes for 2-morpholino-N-(4-oxo-3-phenyl-4H-chromen-2-yl)acetamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions:

  • Chromen-4-one core formation : Condensation of substituted salicylaldehydes with β-ketoesters under basic conditions, followed by oxidation (e.g., PCC or KMnO₄) to generate the 4-oxo group .
  • Acetamide linkage : Coupling the chromen intermediate with morpholine derivatives via nucleophilic substitution or amidation. For example, using tert-butyl bromoacetate for alkylation, followed by deprotection and amide bond formation .
  • Optimization : Reaction parameters like solvent (dichloromethane or ethanol), temperature (room temp. to reflux), and catalysts (pTsOH for lactonization) are critical for yield and purity .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR (e.g., δ 7.69 ppm for indole protons, δ 168–170 ppm for carbonyl groups) confirm substituent positions and stereochemistry .
  • HPLC : Monitors reaction progress and purity (>95% is typical for research-grade material) .
  • Mass spectrometry : ESI/APCI(+) confirms molecular weight (e.g., m/z 347 [M+H]⁺) .

Q. What preliminary biological screening assays are recommended for this compound?

  • Enzyme inhibition : Test against kinases (e.g., PI3K) or proteases using fluorometric assays .
  • Anticancer activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
  • Antimicrobial screening : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s pharmacokinetic properties?

  • Substituent effects : Introducing electron-withdrawing groups (e.g., -F, -Cl) on the phenyl ring improves metabolic stability .
  • Morpholine optimization : Replacing morpholine with piperazine or sulfonamide groups alters solubility and target affinity .
  • Prodrug strategies : Esterification of the acetamide moiety (e.g., tert-butyl esters) enhances oral bioavailability .

Q. How to resolve contradictions in biological activity data across studies?

  • Dose-response validation : Repeat assays with standardized protocols (e.g., fixed incubation times, serum-free conditions) .
  • Off-target profiling : Use proteome-wide affinity chromatography or CRISPR-Cas9 screens to identify unintended targets .
  • Solubility adjustments : Test activity in varying DMSO concentrations (e.g., ≤0.1% to avoid cytotoxicity artifacts) .

Q. What computational methods support structure-activity relationship (SAR) studies for this compound?

  • Molecular docking : Predict binding modes to targets like EGFR or COX-2 using AutoDock Vina .
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values .
  • MD simulations : Assess conformational stability in aqueous vs. lipid bilayer environments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.